molecular formula C12H15NO7 B097372 4-Nitrophenylrhamnoside CAS No. 18918-31-5

4-Nitrophenylrhamnoside

Cat. No.: B097372
CAS No.: 18918-31-5
M. Wt: 285.25 g/mol
InChI Key: YILIDCGSXCGACV-UOAXWKJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenylrhamnoside is a chemical compound that belongs to the class of nitrophenyl glycosides. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further linked to a rhamnose sugar moiety. This compound is often used as a substrate in enzymatic assays to measure the activity of specific enzymes, such as α-L-rhamnosidase .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenylrhamnoside typically involves the glycosylation of rhamnose with 4-nitrophenol. This reaction can be catalyzed by various enzymes or chemical catalysts under controlled conditions. The reaction conditions often include the use of solvents like ethanol and specific temperature and pH settings to optimize the yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale enzymatic processes. Enzymes such as α-L-rhamnosidase from microbial sources like Aspergillus niger or Saccharomyces cerevisiae are commonly employed. These enzymes facilitate the glycosylation process, ensuring high efficiency and yield .

Comparison with Similar Compounds

Uniqueness: 4-Nitrophenylrhamnoside is unique due to its specific interaction with α-L-rhamnosidase, making it a valuable tool in studying the activity and specificity of this enzyme. Its structural motif allows for targeted applications in biotechnology and pharmaceuticals, particularly in the development of enzyme-activated prodrugs .

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9-,10+,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILIDCGSXCGACV-UOAXWKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172314
Record name 4-Nitrophenylrhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18918-31-5
Record name 4-Nitrophenylrhamnoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018918315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenylrhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenylrhamnoside
Reactant of Route 2
Reactant of Route 2
4-Nitrophenylrhamnoside
Reactant of Route 3
Reactant of Route 3
4-Nitrophenylrhamnoside
Reactant of Route 4
4-Nitrophenylrhamnoside
Reactant of Route 5
4-Nitrophenylrhamnoside
Reactant of Route 6
4-Nitrophenylrhamnoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.